4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves the following steps:
Diazotization: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents, temperature, and pH are critical parameters that need to be optimized.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a dye or pigment due to its azo group, which imparts color.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Studied for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to its biological effects.
Chemical Reactions: The azo group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)diazenyl-2-methyl-4H-pyrazol-3-one: Similar structure but lacks the pyridine-4-carbonyl group.
4-(4-methoxyphenyl)diazenyl-5-methyl-2-(pyridine-3-carbonyl)-4H-pyrazol-3-one: Similar structure but with a different position of the pyridine carbonyl group.
Properties
CAS No. |
76149-54-7 |
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Molecular Formula |
C17H15N5O3 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O3/c1-11-15(20-19-13-3-5-14(25-2)6-4-13)17(24)22(21-11)16(23)12-7-9-18-10-8-12/h3-10,15H,1-2H3 |
InChI Key |
USMQMOHXACCYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)OC)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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